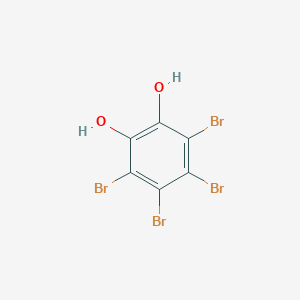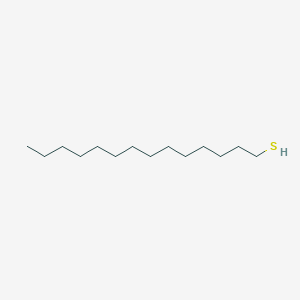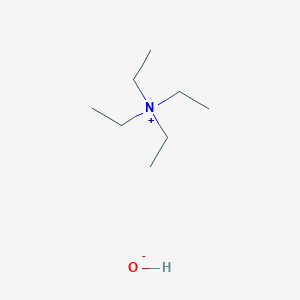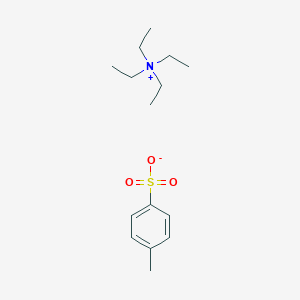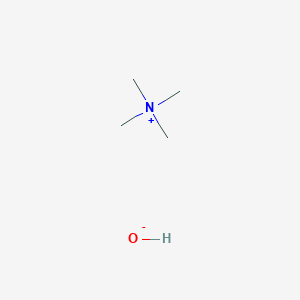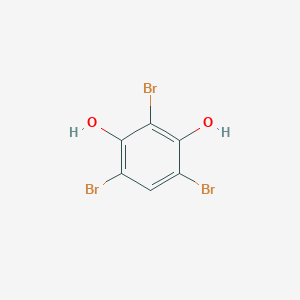
2,4,6-Tribromoresorcinol
描述
2,4,6-Tribromoresorcinol, also known as 2,4,6-tribromobenzene-1,3-diol, is a brominated derivative of resorcinol. This compound is characterized by the presence of three bromine atoms substituted at the 2, 4, and 6 positions of the benzene ring, along with two hydroxyl groups at the 1 and 3 positions. It is a white to light yellow crystalline powder with a molecular formula of C6H3Br3O2 and a molecular weight of 346.80 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromoresorcinol can be synthesized through the bromination of resorcinol. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: On an industrial scale, the bromination process is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure complete bromination of resorcinol. The use of catalysts and advanced purification techniques, such as column chromatography, may be employed to achieve the desired product quality .
化学反应分析
Types of Reactions: 2,4,6-Tribromoresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be selectively reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of tribromoquinones.
Reduction: Formation of dibromoresorcinol or monobromoresorcinol.
Substitution: Formation of substituted resorcinol derivatives
科学研究应用
2,4,6-Tribromoresorcinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals
作用机制
The mechanism of action of 2,4,6-tribromoresorcinol involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups play a crucial role in its reactivity. It can form hydrogen bonds and interact with enzymes and proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes and enzyme activities .
相似化合物的比较
2,4,6-Tribromophenol: Similar structure but lacks the hydroxyl groups at the 1 and 3 positions.
2,4,6-Tribromoanisole: Contains a methoxy group instead of hydroxyl groups.
2,4,6-Trifluorophenol: Fluorine atoms instead of bromine atoms
Uniqueness: 2,4,6-Tribromoresorcinol is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2,4,6-tribromobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZSMVDNYXOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179113 | |
| Record name | 2,4,6-Tribromoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-49-2 | |
| Record name | 2,4,6-Tribromoresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromoresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2437-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tribromoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tribromoresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIBROMORESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86OZJ65140 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary analytical challenges associated with 2,4,6-Tribromoresorcinol as a potential impurity in color additives?
A1: One of the main challenges is the accurate quantification of this compound in complex mixtures like color additives. Research has focused on developing efficient and precise analytical methods to address this challenge. For instance, a recent study utilized Ultra High Performance Liquid Chromatography (UHPLC) for quantifying this compound alongside other impurities in D&C Red No. 21 and D&C Red No. 22 color additives and their lakes. [] This method significantly reduced the analysis time compared to previous gravity flow methods while maintaining accuracy. Additionally, researchers have investigated the potential for this compound to decompose in the presence of certain dyes, further complicating analysis. [] Understanding and mitigating these factors are crucial for ensuring the quality and safety of color additives.
Q2: How does the structure of this compound influence its conformational preferences in solution?
A2: this compound (molecular formula: C6HBr3O2) exhibits interesting conformational behavior due to intramolecular hydrogen bonding. [] Studies utilizing proton spin-spin coupling constants have revealed that the two hydroxyl (-OH) groups on the molecule prefer to form hydrogen bonds with different bromine atoms when available. In this compound, where each -OH group can choose between two ortho bromine atoms, the hydrogen bonding appears to occur in a nearly statistical manner, with a slight preference to avoid bonding to the common bromine atom. This conformational preference provides insights into the potential interactions and reactivity of this compound in various chemical environments.
Q3: How does the formation of this compound differ between chlorination and chloramination of drinking water?
A3: Research has shown that the formation of this compound during water disinfection is significantly influenced by the disinfection method used. [] Chloramination, compared to chlorination, tends to favor the formation of aromatic and nitrogenous brominated disinfection byproducts, including this compound. This difference arises from the milder reaction conditions in chloramination, which allow for the accumulation of polar intermediate byproducts. Understanding these formation pathways is crucial for developing effective strategies to minimize the presence of potentially harmful disinfection byproducts in drinking water.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



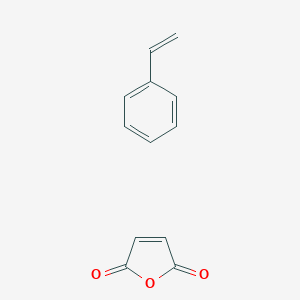
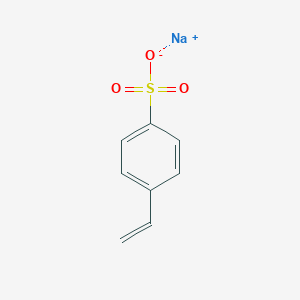
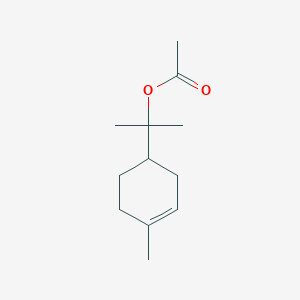
![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)

